1,3-Cyclohexanedione-1,2,3-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

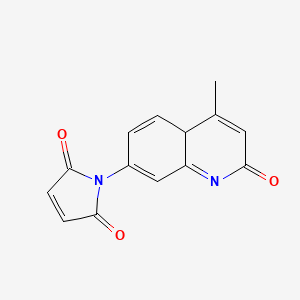

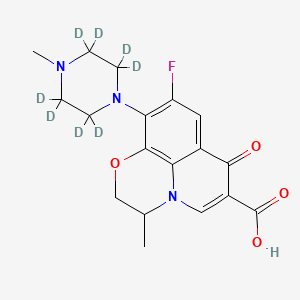

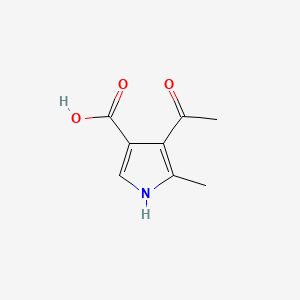

1,3-Cyclohexanedione-1,2,3-13C3 is an organic compound with the formula (CH2)4(CO)2 . It is one of three isomeric cyclohexanediones and is a colorless compound that occurs naturally . It is the substrate for cyclohexanedione hydrolase . The compound exists mainly as the enol tautomer .

Synthesis Analysis

1,3-Cyclohexanedione is produced by semi-hydrogenation of resorcinol . The reaction of 1,3-cyclohexanedione with higher concentrations were slower than those with lower concentrations . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the reaction concentration, the acid catalyst was reduced to 0.1 mol % to afford the desired products in high yields .Molecular Structure Analysis

The structure of this compound can be found in various databases such as NIST Chemistry WebBook and PubChem .Chemical Reactions Analysis

1,3-Cyclohexanedione reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 . Treatment of the sodium salt of the enolate with methyl iodide gives 2-methyl-1,3-cyclohexanedione, which also exists predominantly as the enol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases such as NIST Chemistry WebBook and PubChem .Wissenschaftliche Forschungsanwendungen

Preparation and Reaction Studies

1,3-Cyclohexanedione-2-13C has been synthesized through intramolecular Claisen condensation and used in the study of its reactions with chlorine and bromine in aqueous solutions. This process yields isotopically-labelled chloroform and bromoform with enriched carbon-13 content, demonstrating its utility in labeling and tracing chemical reactions (Boyce, Barefoot, & Hornig, 1983).

Polymer Support Chemistry

The compound has been used in the mono-blocking of symmetrical diketones on insoluble polymer supports, facilitating the production of various organic compounds like 3-phenyl-2-cyclohexen-1-one. This demonstrates its role in polymer-supported organic synthesis (Xu, Mcarthur, & Leznoff, 1983).

Molecular Structure and Conformation Analysis

Research on 1,3-Cyclohexanedione in gas phase revealed its existence in a mixture of chair and boat forms, providing insights into the molecular structure and stability of such compounds (Shen & Samdal, 2011).

Trace Analysis in Environmental Studies

1,3-Cyclohexanedione has been adapted for the trace analysis of aldehydes using high-performance liquid chromatography, highlighting its application in environmental chemistry and pollution studies (Stahovec & Mopper, 1984).

Organocatalytic Reactions

The compound is involved in organocatalytic 1,3-dipolar cycloaddition reactions with azides, demonstrating its utility in synthesizing diverse organic products like 1,2,3-triazoles (Xu, Zhen-yan, & Li, 2016).

Reactions with Alkylthiocyclopropenium Ions

It reacts with alkylthiocyclopropenium ions to yield 2-alkylthio-substituted 2H-pyrans, showcasing its potential in generating novel organic structures (Yoshida, Nakajima, Ogata, & Matsumoto, 1984).

Atmospheric Formaldehyde Determination

This compound has been used in the automated fluorometric determination of atmospheric formaldehyde, underlining its importance in atmospheric chemistry and environmental monitoring (Fan & Dasgupta, 1994).

Hydrogen-Bonded Cyclamers

1,3-Cyclohexanedione forms hydrogen-bonded cyclamers, which are structures that can occlude guest molecules like benzene. This has implications in host-guest chemistry and crystallography (Etter, Parker, Ruberu, Panunto, & Britton, 1990).

Asymmetric Aldol Reaction Studies

It is used in amino acid mediated intramolecular asymmetric aldol reactions to construct chiral bicyclic enediones, providing insights into asymmetric synthesis and enantioselectivity (Nagamine, Inomata, Endo, & Paquette, 2007).

Wirkmechanismus

Target of Action

The primary target of 1,3-Cyclohexanedione-1,2,3-13C3 is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme in the development of herbicides and plays a crucial role in the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisic acid (HGA) in plants .

Mode of Action

This compound acts as an inhibitor of HPPD . The inhibition of HPPD leads to the failure of the normal synthesis of HGA, which results in the obstruction of the synthesis of plastoquinone . This affects the photosynthesis of plants and causes the death of plants with bleaching symptoms .

Biochemical Pathways

The biochemical pathway affected by this compound is the conversion of HPPA into HGA . HGA is a precursor to the synthetic plastoquininone and tocopherol, which play an important role in photosynthesis . The inhibition of HPPD by this compound obstructs the synthesis of plastoquinone, thereby affecting the photosynthesis of plants .

Result of Action

The result of the action of this compound is the death of plants with bleaching symptoms . This is due to the inhibition of HPPD, which leads to the failure of the normal synthesis of HGA and subsequently obstructs the synthesis of plastoquinone . This obstruction affects the photosynthesis of plants, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Safety and Hazards

Zukünftige Richtungen

The loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the reaction concentration, the acid catalyst was reduced to 0.1 mol % to afford the desired products in high yields . This approach could be used to expand the scope of the reaction .

Eigenschaften

IUPAC Name |

(1,2,3-13C3)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-VMGGCIAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C](=O)[13CH2][13C](=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)

![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)